molecular formula C11H12N4O3 B13154346 1-(4,6-Dimethylpyrimidin-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

1-(4,6-Dimethylpyrimidin-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Cat. No.: B13154346
M. Wt: 248.24 g/mol
InChI Key: TVKQBUMGOLIVRW-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a heterocyclic compound that features both pyrimidine and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves the reaction of 2-hydrazino-4,6-dimethylpyrimidine with β-ketonitriles in the presence of a catalyst such as p-Toluenesulfonic acid . This reaction is carried out under solvent-free conditions, making it an eco-friendly and efficient method .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free reactions and the use of recyclable catalysts, are likely to be employed to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethylpyrimidin-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of dihydropteroate synthetase, similar to sulfonamide drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,6-Dimethylpyrimidin-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is unique due to its combination of pyrimidine and pyridazine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid

InChI

InChI=1S/C11H12N4O3/c1-6-5-7(2)13-11(12-6)15-9(16)4-3-8(14-15)10(17)18/h5H,3-4H2,1-2H3,(H,17,18)

InChI Key

TVKQBUMGOLIVRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)CCC(=N2)C(=O)O)C

Origin of Product

United States

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